Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22FNO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has been utilized in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These compounds have potential as novel ACC inhibitors, with some analogues demonstrating potent activity (Huard et al., 2012).
- The compound is also involved in the synthesis of other piperidine derivatives, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an intermediate in the creation of biologically active compounds like crizotinib (Kong et al., 2016).
Pharmacological Research
- This chemical has been studied for its role in the synthesis of novel antibacterial agents, specifically fluoroquinolones active against Mycobacterium tuberculosis strains. Compounds like 1-(tert-butyl)-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown promising activity against both fluoroquinolone-sensitive and resistant strains (Guerrini et al., 2013).
Material Synthesis and Structural Studies
- In material science and structural chemistry, tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate derivatives have been synthesized and characterized. For example, studies involving X-ray diffraction have provided insights into the molecular structure and crystallization of related compounds (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl 6-fluoro-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZKFCDJYJFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678304 | |
Record name | tert-Butyl 6-fluoro-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
910442-55-6 | |
Record name | tert-Butyl 6-fluoro-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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